molecular formula C₂₄H₂₇FN₆O₄ B1141236 Dovitinib lactate anhydrous CAS No. 692737-80-7

Dovitinib lactate anhydrous

Katalognummer B1141236
CAS-Nummer: 692737-80-7
Molekulargewicht: 482.51
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of Dovitinib involves a multi-step chemical process starting with 5-chloro-2-nitroaniline as the initial material. Through a sequence of substitution, reduction, and cyclization reactions, followed by further cyclization with 2-amino-6-fluorobenzonitrile, dovitinib is synthesized. The improved synthesis method offers advantages such as lower costs, simpler operations, and the potential for commercial scale-up, yielding a total product yield of 44.1% (Wang Zhi-xiang, 2012).

Wissenschaftliche Forschungsanwendungen

Mechanisms of Action and Targets

Dovitinib demonstrates a broad spectrum of activity against multiple receptor tyrosine kinases, including FGFR, VEGFR, PDGFR, c-KIT, and FLT3. This wide-ranging inhibitory effect underscores its potential in targeting various pathways involved in tumor growth, angiogenesis, and metastasis. Studies have elucidated its role in inhibiting VEGFR and FGFR pathways, suggesting a dual mechanism that can thwart tumor angiogenesis and directly inhibit tumor cell proliferation (Shi et al., 2009), (Kim et al., 2011).

Pharmacokinetics and Formulation

Research has evaluated the relative bioavailability of different formulations of Dovitinib, including oral solutions and capsules, to optimize its clinical application. Findings indicate that various formulations exhibit similar bioavailability, suggesting flexibility in its administration forms for clinical trials (Garonzik et al., 2014).

Efficacy in Cancer Treatment

Clinical studies have assessed Dovitinib's efficacy across a range of malignancies, including renal cell carcinoma, hepatocellular carcinoma, melanoma, and thyroid cancer. It has shown promise in certain contexts, such as overcoming resistance to other treatments like Sorafenib in hepatocellular carcinoma, by mediating its effects through SHP-1–mediated inhibition of STAT3 (Tai et al., 2011). Additionally, its anti-angiogenic mechanism primarily targeting endothelial cells rather than cancer cells directly has been noted in hepatocellular carcinoma studies, highlighting its role in inhibiting tumor growth and metastasis through angiogenesis suppression (Chen et al., 2012).

Novel Therapeutic Applications

Emerging research indicates Dovitinib's potential beyond conventional cancer treatment, such as enhancing BMP-2-induced osteoblast differentiation in vitro, suggesting a role in treating bone-related disorders (Lee et al., 2016). Its impact on endothelial cells rather than cancer cells for the inhibition of hepatocellular carcinoma growth and metastasis provides insights into its selective antiangiogenic effects, which could inform the development of targeted therapies for various cancers.

Wirkmechanismus

Dovitinib lactate, also known as Dovitinib lactate anhydrous or Dovitinib (TKI258) Lactate, is an orally active small molecule with potent inhibitory activity against multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis .

Target of Action

Dovitinib primarily targets fibroblast growth factor receptors (FGFR), vascular endothelial growth factor receptors (VEGFR), and platelet-derived growth factor receptors (PDGFR) . These receptors play a crucial role in the proliferation, migration, and survival of cancer cells .

Mode of Action

Unlike many kinase inhibitors that only target VEGF, Dovitinib inhibits receptors in the FGF pathway, as well as VEGF and PDGF . By inhibiting these receptors, Dovitinib disrupts the signaling pathways that promote tumor growth and angiogenesis .

Biochemical Pathways

The inhibition of FGFR, VEGFR, and PDGFR disrupts several biochemical pathways involved in tumor growth and angiogenesis . This includes the FGF pathway, which is potentially of therapeutic significance to a group of myeloma patients whose cancer cells express high levels of surface FGF receptors .

Pharmacokinetics

The pharmacokinetic properties of Dovitinib are currently under investigation. , it is known that Dovitinib is orally active.

Result of Action

The inhibition of FGFR, VEGFR, and PDGF by Dovitinib results in the disruption of tumor growth and angiogenesis . This can lead to the inhibition of cancer cell proliferation and the induction of cancer cell death .

Action Environment

The action of Dovitinib can be influenced by various environmental factors. For instance, the presence of certain growth factors in the tumor microenvironment can affect the efficacy of Dovitinib . .

Safety and Hazards

Dovitinib exhibits an acceptable safety profile, with adverse events including fatigue, diarrhea, and nausea. Adverse effects are consistent with this class of drugs .

Zukünftige Richtungen

Research on Dovitinib continues, and its efficacy and safety are being explored in ongoing clinical trials. Further investigations may reveal additional applications and potential refinements in its use .

Biochemische Analyse

Biochemical Properties

Dovitinib lactate anhydrous works by inhibiting the activity of multiple RTKs, which play a crucial role in biochemical reactions within cells . These RTKs include fibroblast growth factor receptors (FGFR), vascular endothelial growth factor receptors (VEGFR), and platelet-derived growth factor receptors (PDGFR) . The nature of these interactions involves the binding of Dovitinib to these receptors, thereby inhibiting their phosphorylation and subsequent activation .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by inhibiting the signaling pathways of RTKs, which are involved in cell proliferation and survival . This inhibition can impact gene expression and cellular metabolism, leading to a reduction in tumor growth and angiogenesis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to and inhibition of multiple RTKs . This inhibition prevents the phosphorylation of these receptors, thereby blocking their activation and the downstream signaling pathways . This can lead to changes in gene expression and a decrease in the proliferation and survival of cancer cells .

Dosage Effects in Animal Models

In animal models of osteosarcoma, treatment with Dovitinib increased the median survival time by 50% as compared to control animals .

Metabolic Pathways

It is known that Dovitinib inhibits receptors in the FGF pathway, as well as VEGF and PDGF . These pathways are involved in cell proliferation, survival, and angiogenesis .

Transport and Distribution

Given its mechanism of action, it is likely that Dovitinib is transported into cells where it binds to and inhibits the activity of multiple RTKs .

Subcellular Localization

As a small molecule inhibitor of RTKs, it is likely that Dovitinib interacts with these receptors at the cell membrane and may also have effects within the cell .

Eigenschaften

IUPAC Name

4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6O.C3H6O3/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29;1-2(4)3(5)6/h2-6,11H,7-10H2,1H3,(H,24,25)(H3,23,26,29);2,4H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHDKBOBHHFLBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

692737-80-7
Record name Dovitinib lactate anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0692737807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DOVITINIB LACTATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B82T791274
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.